8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a chlorophenyl group, a methylsulfanyl group, and a methylphenyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride as the reagent.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiol as the reagent.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride as the reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar compounds to 8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
- 8-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-{[(4-methylphenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
These compounds can be compared based on their reactivity, stability, and biological activities, highlighting the unique properties of 8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-4-3-5-15(10-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-14-6-8-16(22)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,27,28) |
InChI Key |
JXKBKZWTQVGIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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